molecular formula C10H11N3 B1270706 1-benzyl-1H-pyrazol-3-amine CAS No. 21377-09-3

1-benzyl-1H-pyrazol-3-amine

Cat. No. B1270706
Key on ui cas rn: 21377-09-3
M. Wt: 173.21 g/mol
InChI Key: VSUXHXCLAWFAJR-UHFFFAOYSA-N
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Patent
US08236824B2

Procedure details

3.1 2-(1H-Pyrazole-3-yl)-isoindole-1,3-dione (11.7 mmol) is added to a suspension of NaH (2 eq.) in DMF at 0° C. Benzylbromide (1 eq.) is added and the reaction is stirred 15 h at 50° C. The solvent is removed in vacuo. Hydrazine hydroxide (10 ml) and ethanol (20 ml) are added and the reaction is stirred 17 hours at 120° C. The precipitate is filtered and the solvent is removed in vacuo. The residue is suspended in dichloromethane and filtrated. The solvent of the filtrate is removed in vacuo. The remaining residue is purified via column chromatography (Ethyl acetate/methanol). 1-Benzyl-1H-pyrazole-3-ylamine is isolated as a yellow powder in a yield of 32%; HPLC (Method B): 2.45 min; LC-MS (Method B): 1.203 min, 174.15 (M+H+);
Quantity
11.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([N:6]2C(=O)C3C(=CC=CC=3)C2=O)=[N:2]1.[H-].[Na+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CN(C=O)C>[CH2:19]([N:1]1[CH:5]=[CH:4][C:3]([NH2:6])=[N:2]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.7 mmol
Type
reactant
Smiles
N1N=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred 15 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
Hydrazine hydroxide (10 ml) and ethanol (20 ml) are added
STIRRING
Type
STIRRING
Details
the reaction is stirred 17 hours at 120° C
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining residue is purified via column chromatography (Ethyl acetate/methanol)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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